Cas no 91-64-5 (Coumarin)

Coumarin structure
Coumarin structure
Nome do Produto:Coumarin
N.o CAS:91-64-5
MF:C9H6O2
MW:146.14274263382
MDL:MFCD00006850
CID:34614
PubChem ID:323

Coumarin Propriedades químicas e físicas

Nomes e Identificadores

    • 2H-Chromen-2-one
    • TIMTEC-BB SBB000094
    • O-HYDROXYCINNAMIC ACID LACTONE
    • TONKA BEAN CAMPHOR
    • 5,6-BENZO-2-PYRONE
    • AKOS 212-75
    • 2H-1-BENZOPYRAN-2-ONE
    • 2H-1-BENZOPYAN-2-ONE
    • 1,2-BENZOPYRONE
    • Coumarin
    • COUMARIN(P) PrintBack
    • COUMARIN, INDICATOR
    • chromen-2-one
    • cis-o-CouMarinic acid lactone
    • COUMARINE
    • CouMarinic anhydride
    • CUMARIN
    • Kumarin
    • Rattex
    • Benzo-alpha-pyrone
    • o-Hydroxycinnamic lactone
    • 2-Oxo-1,2-benzopyran
    • Coumarinic lactone
    • Benzo-a-pyrone
    • Kumarin [Czech]
    • 2H-1-Benzopyran, 2-oxo-
    • 5,6-Benzo-alpha-pyrone
    • 2H-Benzo[b]pyran-2-one
    • 2H-Benzo(b)pyran-2-one
    • 1-Benzopyran-2-one
    • Caswell No. 259C
    • o-Coumaric acid
    • Coumarin (8CI)
    • 2-Chromenone
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, δ-lactone
    • 2H-Benzopyran-2-one
    • Benzo-α-pyrone
    • Lympedim
    • NSC 8774
    • Rhodiascent Extra Pure
    • MLS000028741
    • MLS001148422
    • ConMedNP.1796
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, d-lactone
    • o-hydroxycinnamic acid delta-lactone
    • MLSMR
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, delta-lactone
    • MLS002454395
    • SMR000059040
    • MDL: MFCD00006850
    • Inchi: 1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
    • Chave InChI: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
    • SMILES: O=C1C=CC2C(=CC=CC=2)O1
    • BRN: 383644

Propriedades Computadas

  • Massa Exacta: 146.036779g/mol
  • Carga de Superfície: 0
  • XLogP3: 1.4
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 0
  • Massa monoisotópica: 146.036779g/mol
  • Massa monoisotópica: 146.036779g/mol
  • Superfície polar topológica: 26.3Ų
  • Contagem de Átomos Pesados: 11
  • Complexidade: 196
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 146.14
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 26.3

Propriedades Experimentais

  • Odor: Pleasant, fragrant odor resembling that of vanilla beans.
  • Stability Shelf Life: Converted to a dimer on long exposure to light.
  • Temperature: When heated to decomposition it emits acrid smoke and fumes.
  • Taste: Bitter undertone; nut-like flavor on dilution
  • Cor/Forma: Powder
  • Densidade: 0.935
  • Ponto de Fusão: 68-73 °C (lit.)
  • Ponto de ebulição: 298 °C(lit.)
  • Ponto de Flash: 162 ºC
  • Índice de Refracção: 1.5100 (estimate)
  • Solubilidade: 1.7g/l
  • Coeficiente de partição da água: 1.7 g/L (20 ºC)
  • PSA: 30.21000
  • LogP: 1.79300
  • Odor: Pleasant, fragrant odor resembling that of vanilla beans.
  • PH: Non' uorescence (9.5) to light green ' uorescence (10.5)
  • Cor/Forma: 2000 μg/mL in methanol
  • Solubilidade: Insoluble in cold water, easily soluble in hot water, alcohol, ether, chloroform and sodium hydroxide solutions.
  • Merck: 2562
  • Pressão de vapor: 0.01 mmHg ( 47 °C)
  • λmax: 275nm
  • Sensibilidade: Sensitive to humidity
  • FEMA: 2744

Coumarin Informações de segurança

  • Símbolo: GHS06
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H301
  • Declaração de Advertência: P301+P310
  • Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
  • WGK Alemanha:1
  • Código da categoria de perigo: 22
  • Instrução de Segurança: S36-S36/37-S26
  • RTECS:GN4200000
  • Identificação dos materiais perigosos: Xn
  • PackingGroup:III
  • Toxicidade:LD50 orally in rats, guinea pigs: 680, 202 mg/kg (Jenner)
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Grupo de Embalagem:III
  • Termo de segurança:6.1
  • Frases de Risco:R20/21/22; R36/37/38; R40
  • Classe de Perigo:6.1
  • TSCA:Yes

Coumarin Dados aduaneiros

  • Dados aduaneiros:

    China Customs Code:

    2932201000

    Overview:

    HS:2932201000 coumarin\Methyl coumarin and ethyl coumarin VAT:17.0% Tax refund rate:13.0% Regulatory conditions:nothing Minimum tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2932201000 2h-chromen-2-one VAT:17.0% Tax rebate rate:13.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Coumarin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096721-2.5kg
Coumarin
91-64-5
2.5kg
¥853 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0395-25G
Coumarin
91-64-5 >99.0%(GC)
25g
¥195.00 2024-04-15
TRC
C755380-1g
Coumarin
91-64-5
1g
$ 86.00 2023-09-08
TargetMol Chemicals
T0775-1 mL * 10 mM (in DMSO)
Coumarin
91-64-5 99.96%
1 mL * 10 mM (in DMSO)
¥ 130 2023-09-15
ChemScence
CS-8148-100mg
Coumarin
91-64-5 99.83%
100mg
$60.0 2021-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C104165-25g
Coumarin
91-64-5 99%
25g
¥41.90 2023-09-03
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
XC3469-100g
Coumarin
91-64-5 ≥98%
100g
¥120.00元 2023-09-15
TRC
C755380-50g
Coumarin
91-64-5
50g
$ 126.00 2023-09-08
DC Chemicals
DCX-013-20 mg
Coumarin
91-64-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Life Chemicals
F3096-1712-10g
2H-chromen-2-one
91-64-5 95%+
10g
$84.0 2023-09-06

Coumarin Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide
Narasimhamurthy, N.; et al, Tetrahedron Letters, 1986, 27(33), 3911-12

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Ethanol ;  rt
Referência
Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imaging
Cho, Sung-Youl; et al, Tetrahedron Letters, 2009, 50(33), 4769-4772

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ;  36 h, rt
Referência
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization
Shu, Penghua; et al, SynOpen, 2019, 3(4), 103-107

Synthetic Routes 4

Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Water ,  Pyridine, hydrofluoride (1:9) Solvents: Dichloromethane
Referência
Fluorination studies using difluoroiodotoluene
Greaney, Michael Francis, 1999, , ,

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Acetonitrile ;  27 h, rt
Referência
Combinatorial discovery of two-photon photoremovable protecting groups
Pirrung, Michael C.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2003, 100(22), 12548-12553

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt
Referência
Simple synthesis of versatile coumarin scaffolds
Lay, Luigi, Synthetic Communications, 2006, 36(15), 2203-2209

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  2 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
Referência
Aromatization of Stobbe reaction products
Jabbar, Saba; et al, Asian Journal of Chemistry, 2002, 14(3-4), 1799-1800

Synthetic Routes 8

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Water Solvents: Anisole ;  5 min, rt
1.2 Catalysts: Dabco ;  48 h, rt
Referência
A water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature
Wang, Zhan-Yong; et al, Green Chemistry, 2023, 25(8), 3040-3045

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  Tetrabutylammonium bromide ;  1 h, 135 - 140 °C; 6 h, 135 - 140 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Referência
Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivatives
Wei, Yan; et al, Journal of Pesticide Science (Tokyo, 2018, 43(2), 88-95

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Pyridine ;  5 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
Some unusual reactions of Meldrum's acid. Synthesis of cinnamic acids, coumarins and 2-benzyl-1-indanone
Mahulikar, P. P.; et al, Journal of Chemical Research, 2006, (1), 12-14

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  24 h, 45 °C
Referência
Aldehyde-Assisted Ruthenium(II)-Catalyzed C-H Oxygenations
Yang, Fanzhi; et al, Angewandte Chemie, 2014, 53(42), 11285-11288

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Potassium hydroxide ,  Bismuth silver carbonate oxide (Bi0.88Ag0.17(CO3)O2) Solvents: Dimethylformamide ;  24 h, 110 °C
Referência
Exploiting a silver-bismuth hybrid material as heterogeneous noble metal catalyst for decarboxylations and decarboxylative deuterations of carboxylic acids under batch and continuous flow conditions
Meszaros, Rebeka; et al, Green Chemistry, 2021, 23(13), 4685-4696

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Benzene
Referência
Photocyclization reactions. Part 8. Synthesis of 2-quinolone, quinoline, and coumarin derivatives using trans-cis isomerization by photoreaction
Horaguchi, Takaaki; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 61-67

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 140 °C
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ;  24 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Mizoroki-Heck Reactions Catalyzed by Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium: Palladium Nanoparticle Formation Promoted by (Water-Induced) Ligand Degradation
Oberholzer, Miriam; et al, Advanced Synthesis & Catalysis, 2012, 354(4), 627-641

Coumarin Raw materials

Coumarin Preparation Products

Coumarin Fornecedores

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91-64-5)Coumarin
Número da Ordem:CRN0815
Estado das existências:in stock
Quantidade:5mg/20mg/50mg
Pureza:≥98%
Informação de Preços Última Actualização:Friday, 14 March 2025 10:55
Preço ($):
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91-64-5)Coumarin
Número da Ordem:sfd6538
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:34
Preço ($):discuss personally

Coumarin Literatura Relacionada

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